molecular formula C20H21N3O B2889601 1-benzyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847396-34-3

1-benzyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2889601
CAS No.: 847396-34-3
M. Wt: 319.408
InChI Key: KIYHVCRWRSCTLI-UHFFFAOYSA-N
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Description

“1-benzyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s known for its wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves reactions with benzimidazole derivatives . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative in high yield .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the benzimidazole and pyrrolidinone moieties. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse due to the presence of the benzimidazole moiety. Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study on Dabigatran Etexilate Tetrahydrate illustrates the structural characteristics of a closely related compound, emphasizing the importance of intramolecular hydrogen bonding and the role of water molecules in crystal formation. This research contributes to understanding the structural basis for the activity of similar compounds (Hong-qiang Liu et al., 2012).

Biological Activity Predictions

  • Research on 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones demonstrated a one-pot condensation method for synthesizing novel bicyclic systems, with predictions of biological activity providing insights into potential therapeutic applications of such structures (Y. Kharchenko et al., 2008).

Catalytic and Chemical Transformations

  • Novel Benzothiazole Containing Derivatives research highlighted the microwave-assisted synthesis of poly-functionalized tri-heterocyclic benzothiazole derivatives, showcasing the method's efficiency and environmental friendliness, with potential for diverse applications in medicinal chemistry (Manoj N. Bhoi et al., 2016).

Coordination Chemistry and Properties

  • A comprehensive review on 2,6-bis-(benzimidazol-2-yl)-pyridine and its Complexes outlines the preparation, properties, and applications of these compounds in various fields, including spectroscopy, magnetism, and biological activity. This review identifies gaps in current knowledge and suggests areas for future research (M. Boča et al., 2011).

Novel Synthetic Pathways

  • Pyrido[1,2-a]benzimidazoles Synthesis research explores innovative synthetic pathways for these compounds, emphasizing the role of acid additives in facilitating efficient and diverse synthesis routes. This work contributes to the development of new methodologies in organic synthesis (Kye-Simeon Masters et al., 2011).

Future Directions

The future directions for research on “1-benzyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs that overcome the problems of antimicrobial resistance .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one are not fully understood yet. Benzimidazoles are known to interact with various enzymes and proteins. For instance, they can react via an SN1 pathway, via the resonance-stabilized carbocation

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

1-benzyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-23-18-11-7-6-10-17(18)21-20(23)16-12-19(24)22(14-16)13-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYHVCRWRSCTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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